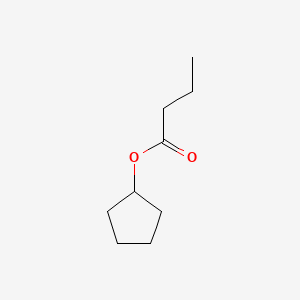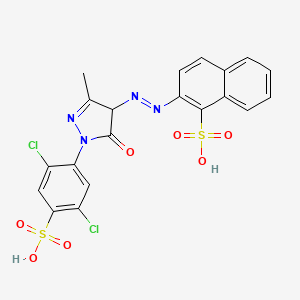
2-((1-(2,5-Dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(2,5-Dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye and pigment industry due to its stability and intense coloration. The compound’s structure includes a pyrazolone ring, a naphthalene sulfonic acid group, and an azo linkage, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2,5-Dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonic acid typically involves several steps:
Sulfonation: 2,5-Dichloroaniline is sulfonated to introduce the sulfonic acid group.
Diazotization: The sulfonated product is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 1-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(2,5-Dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the azo group.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid and nitric acid under controlled temperatures.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[[1-(2,5-Dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo linkage and sulfonic acid groups facilitate interactions with various substrates, making it useful in applications such as dyeing and staining. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with proteins, nucleic acids, and other cellular components to produce its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
- 1-(2,5-Dichloro-4-sulfophenyl)-5-pyrazolone-3-carboxylic acid
Uniqueness
2-[[1-(2,5-Dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonic acid is unique due to its combination of a pyrazolone ring, azo linkage, and naphthalene sulfonic acid group. This combination imparts distinct chemical and physical properties, such as high stability, intense coloration, and the ability to form stable complexes with various substrates, making it highly valuable in diverse applications.
Properties
CAS No. |
67332-90-5 |
|---|---|
Molecular Formula |
C20H14Cl2N4O7S2 |
Molecular Weight |
557.4 g/mol |
IUPAC Name |
2-[[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14Cl2N4O7S2/c1-10-18(20(27)26(25-10)16-8-14(22)17(9-13(16)21)34(28,29)30)24-23-15-7-6-11-4-2-3-5-12(11)19(15)35(31,32)33/h2-9,18H,1H3,(H,28,29,30)(H,31,32,33) |
InChI Key |
VCGAKRQDKWIYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


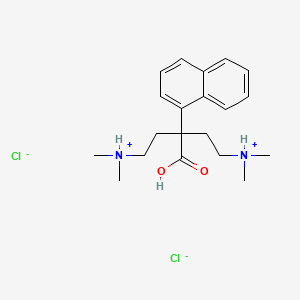
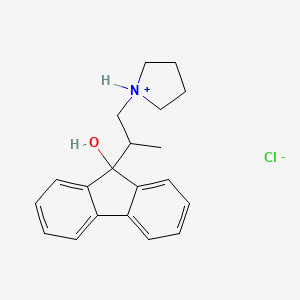
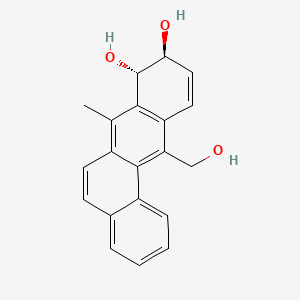
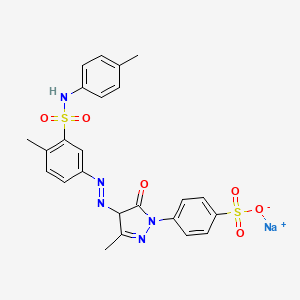
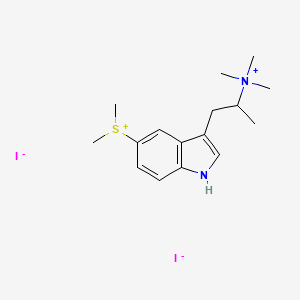
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
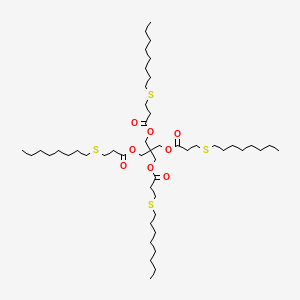
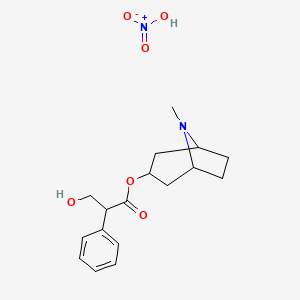

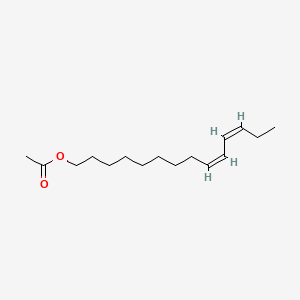
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)


